molecular formula C12H23NO5 B15160414 N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine CAS No. 833484-33-6

N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine

Cat. No.: B15160414
CAS No.: 833484-33-6
M. Wt: 261.31 g/mol
InChI Key: BJCBECMIJKHRSM-GFCCVEGCSA-N
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Description

N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine is a derivative of the amino acid leucine. It is commonly used in peptide synthesis as a protecting group for the amino group. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group from unwanted reactions during the synthesis process, and it can be removed under specific conditions to reveal the free amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine typically involves the reaction of 2-(hydroxymethyl)-L-leucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to the amino group of the leucine derivative, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group from unwanted reactions during synthesis. Under acidic conditions, the Boc group is protonated and subsequently removed, revealing the free amino group. This process involves the formation of a tert-butyl cation and carbon dioxide as by-products .

Comparison with Similar Compounds

N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine can be compared with other Boc-protected amino acids, such as:

  • N-(tert-Butoxycarbonyl)-L-alanine
  • N-(tert-Butoxycarbonyl)-L-valine
  • N-(tert-Butoxycarbonyl)-L-phenylalanine

These compounds share similar properties and applications in peptide synthesis. this compound is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and versatility in chemical reactions .

Properties

CAS No.

833484-33-6

Molecular Formula

C12H23NO5

Molecular Weight

261.31 g/mol

IUPAC Name

(2R)-2-(hydroxymethyl)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C12H23NO5/c1-8(2)6-12(7-14,9(15)16)13-10(17)18-11(3,4)5/h8,14H,6-7H2,1-5H3,(H,13,17)(H,15,16)/t12-/m1/s1

InChI Key

BJCBECMIJKHRSM-GFCCVEGCSA-N

Isomeric SMILES

CC(C)C[C@@](CO)(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(CO)(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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